

Introduction: Unveiling the Potential of a Structurally-Informed Molecule

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Compound of Interest

Compound Name: 4-Bromo-2-
[(methylamino)methyl]phenol

CAS No.: 157729-23-2

Cat. No.: B599839

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4-Bromo-2-[(methylamino)methyl]phenol is a small molecule characterized by a brominated phenol ring substituted with a methylaminomethyl group at the ortho position. While direct and extensive research on this specific compound is not yet prevalent in the public domain, its structural motifs are well-represented in a variety of biologically active molecules. The presence of a bromophenol core, a structure found in numerous marine natural products, combined with an aminomethyl side chain, suggests a high potential for diverse pharmacological activities.^[1]^[2]

This guide is designed for researchers, scientists, and drug development professionals. It will not simply present a literature review but will instead adopt a forward-looking, predictive approach based on the established biological activities of structurally analogous compounds. We will delve into the likely therapeutic areas of interest, propose mechanistic hypotheses, and provide detailed experimental protocols to systematically investigate the biological profile of **4-Bromo-2-[(methylamino)methyl]phenol**. This document serves as a strategic roadmap for unlocking the therapeutic potential of this promising chemical entity.

Part 1: Predicted Biological Activities & Mechanistic Insights from Structural Analogs

The true potential of a novel compound is often first glimpsed through the activities of its close chemical relatives. The bromophenol and aminomethylphenol scaffolds are associated with a range of significant biological effects.

Antimicrobial and Antibacterial Potential

A substantial body of evidence points to the potent antimicrobial properties of bromophenol derivatives.[3] Studies on compounds such as (E)-4-Bromo-2-[(phenylimino)methyl]phenol have demonstrated effective antimicrobial activities.[4]

- **Key Insights from Analogs:** Research has shown that bromophenol derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria like *Staphylococcus aureus* and even methicillin-resistant *Staphylococcus aureus* (MRSA).[3][5] This activity is often attributed to the ability of the phenolic group to disrupt bacterial cell membranes, while the bromine atom can enhance lipophilicity, facilitating cell entry.
- **Mechanistic Hypothesis:** It is hypothesized that **4-Bromo-2-[(methylamino)methyl]phenol** could function by:
 - **Membrane Disruption:** The phenolic hydroxyl group and the overall lipophilicity of the molecule may interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
 - **Enzyme Inhibition:** The compound could potentially inhibit key bacterial enzymes essential for survival.
- **Proposed Initial Investigation:** A primary screening using standard microbiological assays would be the logical first step. This would involve determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.

Enzyme Inhibition: Avenues in Neurodegenerative and Metabolic Diseases

Bromophenols have been identified as potent inhibitors of several key enzymes, suggesting their potential application in treating a range of diseases.[6]

- Key Insights from Analogs: Synthetic and natural bromophenols have shown strong inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes directly implicated in the progression of Alzheimer's disease.[6][7] Furthermore, inhibition of α -glycosidase, an enzyme involved in carbohydrate digestion, suggests a potential role in managing type 2 diabetes.[6]
- Mechanistic Hypothesis: The phenolic hydroxyl group and the aromatic ring of **4-Bromo-2-[(methylamino)methyl]phenol** could form key hydrogen bonds and π - π stacking interactions within the active sites of these enzymes, leading to their inhibition. The aminomethyl side chain could also form ionic interactions, further anchoring the molecule within the active site.
- Proposed Initial Investigation: Standard colorimetric assays, such as the Ellman's method for cholinesterase inhibition, would provide a rapid and reliable assessment of the compound's inhibitory potential.

Anticancer and Antioxidant Activity

The structural features of bromophenols are also found in compounds with demonstrated anticancer and antioxidant properties.[1][2]

- Key Insights from Analogs: Marine bromophenol derivatives have been shown to exhibit multitarget antitumor properties by modulating kinase activity, inducing apoptosis, and reprogramming cellular metabolism.[1] They can also ameliorate oxidative stress by scavenging reactive oxygen species (ROS).[2]
- Mechanistic Hypothesis: The potential anticancer activity could stem from the inhibition of signaling pathways crucial for cancer cell proliferation and survival. The phenolic group is a well-known antioxidant pharmacophore, capable of donating a hydrogen atom to neutralize free radicals.
- Proposed Initial Investigation: An initial cytotoxicity screening against a panel of human cancer cell lines (e.g., using an MTT assay) would be a critical first step to identify any potential anticancer effects.

Potential for Neuromodulation

The aminomethylphenol core is a key feature in compounds designed to interact with the central nervous system, including dopaminergic systems.

- **Key Insights from Analogs:** A series of 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans, which share the aminomethylphenol moiety, were found to be potent dopamine D1 receptor antagonists *in vitro*. Interestingly, these same compounds behaved as potent agonists *in vivo*.^[8] This highlights the potential for complex pharmacology and underscores the importance of comprehensive testing.
- **Mechanistic Hypothesis:** The protonated amine of the methylaminomethyl group could mimic the cationic amine of dopamine, allowing it to bind to dopamine receptors. The bromophenol portion of the molecule would then determine the nature of the interaction (agonist vs. antagonist).
- **Proposed Initial Investigation:** Radioligand binding assays for a panel of neurotransmitter receptors, with a primary focus on dopamine receptors, would be a logical starting point.

Part 2: Synthesis and Experimental Protocols

A robust and reproducible synthetic route, coupled with validated experimental protocols, is essential for the systematic evaluation of any new chemical entity.

Proposed Synthetic Route

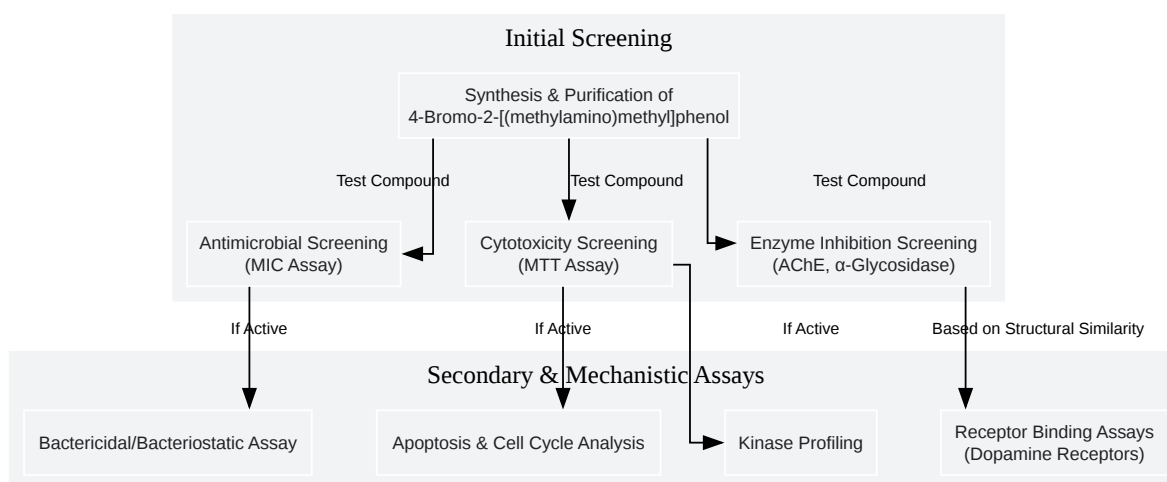
The synthesis of **4-Bromo-2-[(methylamino)methyl]phenol** can likely be achieved via a Mannich reaction, a classic method for the aminoalkylation of acidic protons located on a carbon atom adjacent to a carbonyl group, or in this case, an activated aromatic ring.

Reaction Scheme:

This one-pot reaction is typically carried out in a suitable solvent, such as ethanol or water, and may be heated to drive the reaction to completion. Purification can be achieved through crystallization or column chromatography.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for the initial biological screening of **4-Bromo-2-[(methylamino)methyl]phenol**.



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Caption: Proposed workflow for the biological evaluation of a novel compound.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

- Objective: To determine the lowest concentration of **4-Bromo-2-[(methylamino)methyl]phenol** that inhibits the visible growth of a microorganism.
- Methodology:
 - Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in dimethyl sulfoxide (DMSO).
 - Bacterial Culture: Grow the desired bacterial strain (e.g., *S. aureus*) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the culture to a turbidity equivalent to a

0.5 McFarland standard.

- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
- Inoculation: Add the standardized bacterial suspension to each well.
- Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
- Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. The experiment should be performed in triplicate to ensure reproducibility.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

- Objective: To quantify the inhibitory effect of the test compound on AChE activity.
- Methodology:
 - Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
 - Assay Setup: In a 96-well plate, add the buffer, DTNB, and various concentrations of the test compound.
 - Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.
 - Substrate Addition: Initiate the reaction by adding the ATCI substrate.
 - Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme

activity.

- Controls: Include a control reaction with no inhibitor (100% enzyme activity) and a blank with no enzyme.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
- Self-Validation: A known AChE inhibitor (e.g., donepezil) should be used as a positive control to validate the assay performance.

Protocol 3: MTT Cytotoxicity Assay

- Objective: To assess the effect of the test compound on the viability of cancer cells.
- Methodology:
 - Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
 - Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
 - MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
 - Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
 - Absorbance Measurement: Measure the absorbance at approximately 570 nm.
 - Controls: Include untreated cells (100% viability) and a vehicle control (cells treated with the same concentration of DMSO as the test compound).
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value from the dose-response curve.

- Self-Validation: A known cytotoxic drug (e.g., doxorubicin) should be used as a positive control.

Part 3: Data Presentation and Summary

To provide a predictive baseline, the table below summarizes the reported activities of structurally related bromophenol and aminomethylphenol compounds.

Compound Class	Biological Activity	Potency Range	Reference
Bromophenol Derivatives	Antibacterial (S. aureus)	MIC: 12-390 µg/mL	[3]
Bromophenol Derivatives	Acetylcholinesterase Inhibition	Ki: 0.13-14.74 nM	[6]
Bromophenol Derivatives	α-Glycosidase Inhibition	Ki: 63.96-206.78 nM	[6]
Aminomethylphenols	Dopamine D1 Antagonism (in vitro)	Potent	[8]

Conclusion: A Call for Investigation

While **4-Bromo-2-[(methylamino)methyl]phenol** remains a molecule with an unwritten biological story, the evidence from its structural analogs is compelling. The convergence of antimicrobial, enzyme inhibitory, and potential neuromodulatory activities within its chemical architecture makes it a high-priority candidate for further investigation. The experimental framework provided in this guide offers a clear and robust path for elucidating its true pharmacological profile. It is through such systematic and hypothesis-driven research that we can unlock the potential of novel chemical entities and pave the way for the development of next-generation therapeutics.

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